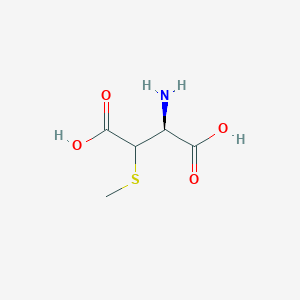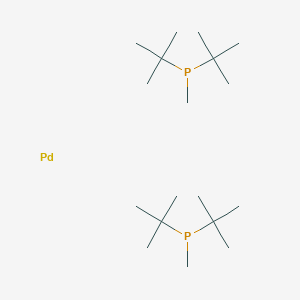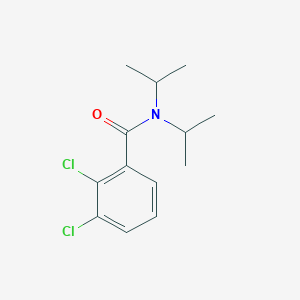
8-Fluoro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is an organic compound that belongs to the class of benzotriazines. Benzotriazines are heterocyclic compounds containing a triazine ring fused to a benzene ring. The presence of a fluorine atom and an oxo group in the structure of this compound imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-fluoroaniline with cyanogen bromide to form 2-fluoro-1,2,4-benzotriazine. This intermediate is then oxidized using an appropriate oxidizing agent, such as hydrogen peroxide or potassium permanganate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can be explored to make the production process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional oxo or hydroxyl groups, while substitution reactions can introduce a variety of functional groups, such as amino or thiol groups.
Applications De Recherche Scientifique
8-Fluoro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 8-Fluoro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and oxo group play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
8-Fluoro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine can be compared with other similar compounds, such as:
2-Fluoro-1,2,4-benzotriazine: Lacks the oxo group, resulting in different chemical properties and reactivity.
8-Chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine: The chlorine atom can influence the compound’s reactivity and interactions differently compared to the fluorine atom.
1,2,4-Benzotriazin-3-amine: Lacks both the fluorine and oxo groups, resulting in significantly different chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for various applications.
Propriétés
Numéro CAS |
196403-27-7 |
|---|---|
Formule moléculaire |
C7H5FN4O |
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
8-fluoro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C7H5FN4O/c8-4-2-1-3-5-6(4)12(13)11-7(9)10-5/h1-3H,(H2,9,10,11) |
Clé InChI |
AEJCIHNFZCIYPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)[N+](=NC(=N2)N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)

![1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12569306.png)

![Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl-](/img/structure/B12569308.png)


![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)
![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)

![Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane](/img/structure/B12569354.png)


![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
